Methoxymethylenedioxyamphetamine

Description

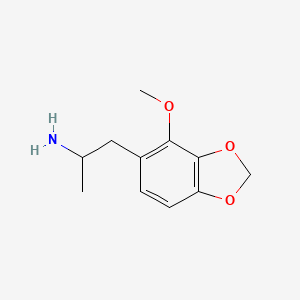

Structure

2D Structure

3D Structure

Properties

CAS No. |

23693-19-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-(4-methoxy-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-9-11(10(8)13-2)15-6-14-9/h3-4,7H,5-6,12H2,1-2H3 |

InChI Key |

OSJXZWMDUMAITM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C2=C(C=C1)OCO2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methylenedioxyphenylalkylamines

Pathways for the Chemical Synthesis of Analogues to Methoxymethylenedioxyamphetamine

The synthesis of MMDMA and its analogues often mirrors the synthetic routes developed for the more widely known compound 3,4-Methylenedioxymethamphetamine (MDMA). These pathways can be broadly categorized into early, novel, and stereoselective approaches.

Exploration of Early Synthetic Approaches

Initial synthetic routes to methylenedioxyphenylalkylamines were established in the early 20th century. One of the first syntheses of a related compound, MDA (3,4-Methylenedioxyamphetamine), was reported in 1910 by Mannich and Jacobsohn. wikipedia.org A foundational synthesis of MDMA was developed by Anton Köllisch at Merck in 1912. nih.gov This early method started with safrole, a naturally occurring essential oil. The process involved the hydrobromination of safrole to create an intermediate, which was then reacted with methylamine (B109427) to yield MDMA. nih.gov

Another classic approach utilizes piperonal (B3395001) as the starting material. This method involves a Henry reaction between piperonal and nitroethane. The resulting nitrostyrene (B7858105) intermediate can then be reduced to form 3,4-methylenedioxyphenylpropan-2-one (MDP2P), a key ketone precursor. nih.gov This ketone can then undergo reductive amination with methylamine to produce MDMA. nih.gov Alternatively, full reduction of the nitrostyrene intermediate yields MDA. nih.gov

These early methods are characterized by their reliance on readily available natural precursors and relatively straightforward chemical transformations.

Development of Novel Synthetic Routes in Research

In response to the regulation of traditional precursors like safrole and piperonal, researchers have explored novel synthetic pathways from alternative starting materials. acs.org One such approach begins with 5-bromo-1,3-benzodioxole, a compound not on controlled substance precursor lists. acs.org This starting material can be converted into a Grignard reagent and reacted with 1,2-propylene oxide to introduce the propyl side chain, which is then oxidized to the ketone intermediate, MDP2P. acs.orgunlimitedsciences.org This ketone can then be subjected to reductive amination to yield the final product. acs.org

Another innovative strategy involves starting from catechol. researchgate.net Catechol can be converted to 1,3-benzodioxole (B145889) through methylenation. Subsequent bromination and reaction with magnesium allyl bromide can produce safrole, which can then be converted to MDMA through established routes. researchgate.net Similarly, eugenol, another common natural product, can be used as a starting point for safrole synthesis. researchgate.net

Researchers have also investigated one-pot synthesis methods to streamline the process. For instance, a theoretical approach starting from 3',4'-(Methylenedioxy)acetophenone (Moskachan A) has been proposed. devilslane.com This involves converting the acetophenone (B1666503) to an epoxide, followed by ring-opening with dimethylamine (B145610) and subsequent reduction to form the final product, minimizing purification steps. devilslane.com

A significant development in large-scale synthesis was reported in 2021, detailing a multi-kilogram, cGMP (current Good Manufacturing Practices) compliant synthesis of MDMA. acs.orgyoutube.com This process, designed for clinical trial supply, also utilized the 5-bromo-1,3-benzodioxole precursor to avoid regulated chemicals. acs.orgunlimitedsciences.orgyoutube.com

Investigation of Stereoselective Synthetic Strategies

Many methylenedioxyphenylalkylamines, including MMDMA, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. As the different enantiomers can have distinct biological activities, the development of stereoselective syntheses to produce a single enantiomer is a significant area of research.

One of the earliest asymmetric syntheses of MDMA was reported by Nichols and co-workers. nih.gov Their method involved the reductive amination of the ketone precursor (MDP2P) with a chiral amine, (S)-α-methylbenzylamine, to produce a diastereomeric intermediate that could be separated by crystallization. nih.gov

More recent strategies have employed removable chiral auxiliaries. For example, Ellman's sulfinamide has been used in the diastereoselective reductive sulfonamidation of the ketone precursor. publish.csiro.au Another approach utilizes the chiral pool, starting from readily available chiral molecules like D- or L-alanine. publish.csiro.au In this method, the amino acid is converted into a chiral N-tosylaziridine. The key step is the copper-catalyzed regioselective ring-opening of this aziridine (B145994) with an aryl Grignard reagent, which proceeds with high yield and complete regioselectivity, ultimately leading to the desired enantiomer of MDMA with high enantiopurity. publish.csiro.au

The development of stereoselective methods is crucial for investigating the specific properties of individual enantiomers and for the production of enantiopure compounds for research and potential therapeutic applications. nih.govpublish.csiro.au

Chemical Precursors and Their Role in Synthetic Pathways

The synthesis of MMDMA and its analogues is fundamentally dependent on a set of key chemical precursors. These precursors provide the core chemical structure that is modified to create the final product.

The most traditional and direct precursors are safrole and piperonal . nih.gov

Safrole , a major component of sassafras oil, possesses the methylenedioxybenzene ring and a propylene (B89431) side chain, making it an ideal starting material. nih.govdevilslane.com

Piperonal (also known as heliotropin) contains the methylenedioxybenzene ring and an aldehyde group, which can be elaborated to form the necessary side chain. nih.govnih.gov

Due to their direct utility in synthesis, safrole and piperonal are highly regulated substances. acs.org This has led to the use of "pre-precursors," which are unregulated chemicals that can be converted into the primary precursors. Examples include:

Catechol : Can be converted to safrole. researchgate.net

Eugenol : Can also be used to synthesize safrole. researchgate.net

Vanillin : Can be converted to piperonal. nih.gov

Piperine : Found in pepper, it can be transformed into piperonal. nih.gov

A key intermediate in many synthetic routes is 3,4-methylenedioxyphenyl-2-propanone (MDP2P) . nih.govresearchgate.net This ketone is typically formed from safrole or piperonal and is the immediate precursor to the final amine product via reductive amination. nih.gov

Other important reagents in these syntheses include:

Methylamine : The source of the nitrogen atom and the N-methyl group in MMDMA and MDMA. nih.gov

Nitroethane : Used in the Henry reaction with piperonal. nih.gov

Reducing agents : Such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and sodium cyanoborohydride (NaBH₃CN) are essential for the reduction steps, particularly in reductive amination. nih.govacs.orgdevilslane.com

Grignard reagents : Used in novel synthetic routes to form carbon-carbon bonds, for example, in the reaction with 1,2-propylene oxide. acs.orgunlimitedsciences.org

Neurochemical Mechanisms of Action of Methoxymethylenedioxyamphetamine and Analogues in Experimental Animal Models

Neurotransmitter Release and Reuptake Dynamics

The primary neurochemical effects of MMDA appear to be centered on the serotonin (B10506) system, with limited direct interaction with other major neurotransmitter systems.

Serotonin (5-HT) System Neurochemistry

Methoxymethylenedioxyamphetamine is predominantly characterized by its activity within the serotonin (5-HT) system. It is understood to function as a serotonin-releasing agent. The proposed mechanism for this action involves its interaction with the serotonin transporter (SERT). It is believed that MMDA acts as a substrate for SERT, which leads to a reversal of the transporter's typical function, resulting in the release of serotonin from the presynaptic neuron into the synaptic cleft. nih.gov

In addition to its role as a serotonin releaser, MMDA is also suggested to be an agonist at the 5-HT2A receptor. nih.gov This agonism is a well-established characteristic of many psychedelic compounds and is thought to be a key contributor to their effects.

Despite these characterizations, there is a notable lack of specific quantitative data from in vivo microdialysis studies in experimental animal models that would detail the precise magnitude and time course of MMDA-induced serotonin release in various brain regions. Similarly, comprehensive data on the binding affinity (Ki values) of MMDA to the serotonin transporter in animal models are not widely available in the current body of scientific research.

Norepinephrine (B1679862) (NE) System Neurochemistry

Consistent with its effects on the dopamine (B1211576) system, this compound is not thought to have a significant direct action on the norepinephrine (NE) system. It is not classified as a primary releasing agent for norepinephrine.

Detailed experimental data from animal models investigating the direct influence of MMDA on the release and reuptake of norepinephrine are not available in the current scientific literature.

Acetylcholine (B1216132) (ACh) Release and Interactions

There is a lack of direct scientific evidence from experimental animal models concerning the effects of this compound on the release of acetylcholine (ACh) or its interactions with the cholinergic system. While research on its analogue, 3,4-Methylenedioxymethamphetamine (MDMA), has suggested an indirect influence on acetylcholine release, nih.gov dedicated studies focusing on the cholinergic activity of MMDA are absent from the available literature.

Glutamate (B1630785) and Gamma-Aminobutyric Acid (GABA) System Modulation

No experimental data from animal models were found in the scientific literature regarding the modulation of the glutamate and gamma-aminobutyric acid (GABA) systems by this compound. Although research on the closely related compound, MDMA, has indicated effects on these neurotransmitter systems, nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net specific investigations into the effects of MMDA are lacking.

Molecular and Cellular Mechanisms Underlying Neurochemical Changes

The principal molecular mechanism of action for this compound is believed to be its interaction with the serotonin transporter (SERT). nih.gov By acting as a substrate for SERT, MMDA is transported into the presynaptic neuron. This action is thought to induce a conformational change in the transporter, leading to a reversal of its function and the subsequent non-vesicular release of serotonin from the neuronal cytoplasm into the synaptic cleft. nih.govresearchgate.net

Furthermore, MMDA is proposed to function as an agonist at the 5-HT2A receptor. nih.gov Agonism at this particular receptor is a hallmark of classic psychedelic compounds and is linked to the activation of various intracellular signaling cascades. However, the specific downstream cellular effects resulting from MMDA-induced 5-HT2A receptor activation have not been extensively detailed in scientific studies.

A more thorough understanding of the complete molecular and cellular mechanisms of MMDA is currently constrained by a lack of dedicated research on this specific compound.

Investigation of Monoamine Terminal Integrity and Plasticity

Substituted amphetamines like MDMA are known to produce significant and, in some cases, lasting alterations to monoamine systems in the brain. nih.gov Research in animal models, including rats and non-human primates, has demonstrated that MDMA can lead to a reduction in markers of serotonin (5-HT) nerve terminals. nih.govnikobidin.com This is often characterized by a decrease in the density of serotonin transporters (SERT) and a depletion of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). johnshopkins.edu

Studies in rats have shown that MDMA administration results in a significant decrease in 5-HT and 5-HIAA concentrations in various brain regions, including the cortex, striatum, and hippocampus. nih.gov These effects are indicative of damage to serotonergic axon terminals. nikobidin.com While the primary impact is on the serotonergic system, some studies have also reported effects on dopaminergic neurons, particularly in mice, where MDMA can cause a long-lasting degeneration of dopamine (DA) terminals. nih.govnih.gov

The integrity of these monoamine terminals is crucial for normal neurotransmission, and their damage can lead to disruptions in the intricate signaling pathways they control. The capacity of these neuronal systems for plasticity, or the ability to recover and reorganize, following exposure to MDMA analogues is an area of ongoing investigation. While some evidence suggests the potential for partial recovery after extended periods of abstinence, the long-term consequences of these neurotoxic effects on neuronal plasticity are not yet fully understood. nih.gov

Effects of MDMA on Monoamine Systems in Animal Models

| Animal Model | Brain Region | Neurochemical Change | Reference |

|---|---|---|---|

| Rat | Cortex, Striatum, Hippocampus | Decrease in 5-HT and 5-HIAA | nih.gov |

| Non-human Primate | Forebrain | Selective ablation of serotonergic axon terminals | nikobidin.com |

| Mouse | Striatum | Long-lasting degeneration of dopamine neurons | nih.govnih.gov |

Mechanisms of Oxidative Stress and Reactive Species Formation

A significant body of evidence points to oxidative stress as a key mechanism underlying the neurotoxicity of MDMA. mdpi.combenthamscience.com The metabolism of MDMA can lead to the formation of redox-active metabolites, which can, in turn, generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). benthamscience.comnih.gov These highly reactive molecules can overwhelm the brain's natural antioxidant defenses, leading to cellular damage.

Several pathways contribute to the formation of these reactive species. The enzymatic deamination of monoamines, such as dopamine and serotonin, by monoamine oxidase (MAO) is a primary source of hydrogen peroxide, a precursor to more potent ROS. nih.gov The auto-oxidation of catecholamines also contributes to this oxidative burden. benthamscience.com Furthermore, MDMA-induced hyperthermia can exacerbate the production of ROS and RNS. mdpi.com

Animal studies have demonstrated that exposure to MDMA leads to an increase in markers of oxidative damage, such as lipid peroxidation and protein oxidation, in various brain regions. nih.gov There is also evidence for a decrease in the levels of endogenous antioxidants, like glutathione (B108866) (GSH), following MDMA administration, further compromising the cell's ability to mitigate oxidative damage. nih.gov

Role of Excitotoxicity and Mitochondrial Dynamics

Excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage, is another proposed mechanism contributing to the neurotoxic effects of substituted amphetamines. While research in this area is still developing, it is thought that the massive release of neurotransmitters induced by these compounds can disrupt the delicate balance of excitatory and inhibitory signaling in the brain.

Mitochondria, the primary sites of cellular energy production, are particularly vulnerable to the effects of oxidative stress and are central to the neurotoxic cascade. nih.gov Research indicates that MDMA and its metabolites can impair mitochondrial function through several mechanisms. These include the inhibition of mitochondrial respiratory chain complexes, leading to decreased ATP production and an increase in electron leakage, which further fuels ROS production. researchgate.net

Furthermore, MDMA has been shown to affect mitochondrial dynamics, including processes like mitochondrial trafficking along axons. researchgate.net The disruption of these dynamics can have severe consequences for neuronal health, particularly in the long axonal processes of monoamine neurons.

Mitochondrial Effects of MDMA in Experimental Models

| Effect | Consequence | Reference |

|---|---|---|

| Inhibition of respiratory chain complexes | Decreased ATP production, increased ROS | researchgate.net |

| Impairment of mitochondrial trafficking | Disruption of neuronal health | researchgate.net |

| Induction of mitochondrial permeability transition | Release of pro-apoptotic factors | researchgate.net |

Neuroinflammatory and Neuroimmune Responses

Neuroinflammation is increasingly recognized as a critical component of the brain's response to neurotoxic insults, including those induced by MDMA. researchgate.net The administration of MDMA in animal models has been shown to trigger a neuroinflammatory response characterized by the activation of microglia and astrocytes, the resident immune cells of the central nervous system. nih.govresearchgate.net

Activated microglia and astrocytes release a variety of inflammatory mediators, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as chemokines and reactive species. nih.govblossomanalysis.com This inflammatory cascade can contribute to neuronal damage and has been linked to the neurotoxic effects of MDMA. researchgate.net For instance, studies have shown a correlation between microglial activation and the elevation of body temperature stimulated by the S(+)-enantiomer of MDMA. researchgate.net The release of IL-1β from microglia appears to play a significant role in the neuroinflammatory response, with neurons being the primary target of this cytokine. nih.gov

Stereoisomer-Specific Neurochemical Profiles and Their Implications

MDMA is a chiral molecule and exists as two stereoisomers, (R)-MDMA and (S)-MDMA. Research has revealed that these enantiomers possess distinct pharmacological and neurochemical profiles, which has significant implications for their neurotoxic potential. nih.gov

(S)-MDMA is generally considered the more potent of the two isomers in terms of its effects on monoamine release. researchgate.net It is a potent releaser of serotonin, norepinephrine, and dopamine. nih.gov In contrast, (R)-MDMA is a less potent but more selective 5-HT and norepinephrine releaser and also acts as a partial agonist at 5-HT2A receptors. nih.gov

Crucially, studies in mice have shown that while racemic MDMA and (S)-MDMA are neurotoxic, (R)-MDMA does not appear to produce the same long-term damage to monoamine terminals. nih.gov For example, high doses of (R)-MDMA did not result in reactive astrogliosis, a marker of central nervous system damage, whereas racemic MDMA did. nih.gov This difference in neurotoxicity is thought to be linked to their differential effects on dopamine. (S)-MDMA, but not (R)-MDMA, significantly increases extracellular dopamine levels. nih.gov The subsequent metabolism of this excess dopamine by MAO is a major contributor to the oxidative stress and neurotoxicity associated with MDMA. nih.gov These findings suggest that the neurotoxic effects of racemic MDMA are primarily driven by the (S)-enantiomer.

Comparison of (R)-MDMA and (S)-MDMA Neurochemical Effects

| Property | (R)-MDMA | (S)-MDMA | Reference |

|---|---|---|---|

| Monoamine Release | Less potent, more selective for 5-HT and NE | Potent releaser of 5-HT, NE, and DA | nih.gov |

| Receptor Activity | Partial agonist at 5-HT2A receptors | - | nih.gov |

| Dopamine Release | Does not significantly increase extracellular DA | Significantly increases extracellular DA | nih.gov |

| Neurotoxicity in Mice | No signs of neurotoxicity observed | Demonstrated neurotoxic effects | nih.gov |

Metabolic Pathways and Enzyme Involvement in Preclinical Research

Elucidation of Major Metabolic Routes for Methoxymethylenedioxyamphetamine and Analogues

The biotransformation of MMDA and related compounds is characterized by several key enzymatic reactions that modify its structure, facilitating its eventual elimination from the body.

A primary and crucial step in the metabolism of compounds containing a methylenedioxy bridge, such as MMDA and MDMA, is O-demethylenation. This reaction involves the cleavage of the methylenedioxy ring to form catechols. nih.govresearchgate.net In rat brain microsomes, this process has been shown to be mediated by cytochrome P450 enzymes, leading to the formation of dihydroxy metabolites. nih.gov For MDMA, this results in the creation of dihydroxymethamphetamine (DHMA). nih.govnih.gov This enzymatic demethylenation is a critical activation step, as the resulting catechol metabolites can be further oxidized to reactive ortho-quinones. researchgate.net

For amphetamine analogues, N-dealkylation and deamination are significant metabolic pathways. nih.govnih.gov N-dealkylation involves the removal of an alkyl group from the nitrogen atom, a process also catalyzed by cytochrome P450 enzymes. nih.govnih.gov For instance, MDMA is N-demethylated to its primary amine metabolite, 3,4-methylenedioxyamphetamine (MDA). researchgate.netnih.gov Following or as an alternative to N-dealkylation, deamination can occur, which involves the removal of the amino group, leading to the formation of a ketone metabolite. nih.gov For MDMA, this results in the formation of [3,4-(methylenedioxy)phenyl]acetone. nih.gov These reactions are a part of the broader metabolic cascade that transforms the parent compound into various derivatives. nih.gov

Following the initial Phase I metabolic reactions like O-demethylenation, the resulting metabolites undergo Phase II conjugation. nih.govnih.gov These reactions, including glucuronidation and sulfation, increase the water solubility of the metabolites, which aids in their excretion. nih.govyoutube.com The hydroxylated metabolites formed during O-demethylenation are primary candidates for conjugation with glucuronic acid or sulfate (B86663). nih.govnih.gov In rats, hydroxylated metabolites of MDMA are excreted in the urine primarily as O-glucuronide and/or O-sulfate conjugates. nih.gov

Contributions of Specific Cytochrome P450 Enzymes (e.g., CYP2D6) to Metabolism

The cytochrome P450 (CYP) enzyme superfamily, particularly the isoform CYP2D6, plays a pivotal role in the metabolism of amphetamine analogues. nih.govsemanticscholar.org Studies on MDMA have shown that CYP2D6 is a key enzyme in its O-demethylenation to DHMA. nih.govmaps.org Research has also indicated that phenylisopropylamines as a class interact with CYP2D6 as either substrates or inhibitors. nih.gov The presence of a methylenedioxy group significantly increases the affinity for CYP2D6. nih.gov For example, an MMDA analogue with a methoxy (B1213986) group in the 2-position (MMDA-2) showed a very high affinity for CYP2D6. nih.gov Other CYP isoforms may also be involved in the metabolism of these compounds. nih.gov The significant role of the polymorphic enzyme CYP2D6 suggests that there can be interindividual variations in the metabolism of these substances. nih.govnih.gov

Identification and Characterization of Metabolites in Non-Human Biological Systems

In preclinical research, various metabolites of amphetamine analogues have been identified in non-human biological systems. In rats, studies on MDMA have identified several metabolites in urine, including 3-hydroxy-4-methoxymethamphetamine, 4-hydroxy-3-methoxymethamphetamine, 3,4-dihydroxymethamphetamine, and MDA. nih.gov The hydroxylated metabolites were found to be excreted as glucuronide and/or sulfate conjugates. nih.gov In vitro studies using rat liver and brain supernatants have also identified metabolites such as 4-hydroxy-3-methoxymethamphetamine and 3,4-dihydroxymethamphetamine. nih.gov The identification of these metabolites provides a metabolic map that is crucial for understanding the disposition of the parent compound.

Table 1: Identified Metabolites of MDMA in Rat Preclinical Studies

| Parent Compound | Metabolite | Metabolic Pathway | Biological Matrix |

| MDMA | 3-hydroxy-4-methoxymethamphetamine | O-demethylenation, O-methylation | Urine |

| MDMA | 4-hydroxy-3-methoxymethamphetamine | O-demethylenation, O-methylation | Urine, Liver & Brain Supernatant |

| MDMA | 3,4-dihydroxymethamphetamine (HHMA) | O-demethylenation | Liver & Brain Supernatant |

| MDMA | 3,4-methylenedioxyamphetamine (MDA) | N-demethylation | Urine, Liver & Brain Supernatant |

| MDMA | [3,4-(methylenedioxy)phenyl]acetone | Deamination | Urine |

| MDMA | Glucuronide/Sulfate Conjugates | Conjugation | Urine |

Source: Compiled from data in reference nih.gov

Comparative Metabolic Studies Across Preclinical Species

Comparative metabolic studies across different preclinical species are vital for the extrapolation of data to humans. youtube.com Significant interspecies differences in drug metabolism are well-documented, often due to variations in the activity of metabolic enzymes like the cytochrome P450 family. nih.gov For instance, while non-primate species are often used in preclinical research, their metabolic pathways for amphetamines may not fully align with those in primates. nih.gov Studies have shown that primate species, such as the rhesus monkey, metabolize various amphetamine drugs in a manner more similar to humans compared to non-primate species. nih.gov In the context of MDMA, the primary metabolite in rats is MDA, which differs from the primary pathway in humans. researchgate.net These species-specific differences in metabolic profiles underscore the importance of selecting appropriate animal models in preclinical research to ensure the relevance of the findings for human risk assessment.

No Specific Research Found on the Immunomodulatory Effects of this compound (MMDA)

Following a comprehensive review of available scientific literature, no specific studies detailing the immunomodulatory effects of this compound (MMDA) in either in vitro or animal models were identified. The search encompassed the specific areas outlined in the user's request, including impacts on the innate and adaptive immune systems.

While no information was found for MMDA, it is important to note that extensive research has been conducted on the immunomodulatory properties of the related compound 3,4-Methylenedioxymethamphetamine (MDMA). This research covers various aspects of the immune system, including effects on natural killer (NK) cells, macrophages, neutrophils, T-lymphocytes, and B-lymphocytes.

However, due to the user's explicit instruction to focus solely on this compound, and the absence of relevant data for this specific compound, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and strict adherence to the provided outline. The significant structural and potential pharmacological differences between MMDA and MDMA mean that data cannot be extrapolated from one to the other.

Therefore, the detailed article on the "Immunomodulatory Effects of this compound and Related Compounds in In Vitro and Animal Models" cannot be produced at this time due to the lack of available scientific research on the specified primary compound.

Analytical Chemistry Methodologies for Research on Methoxymethylenedioxyamphetamine

Development and Application of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating MMDA from complex mixtures, such as reaction byproducts or biological matrices, and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of MMDA. researchgate.net This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the differential partitioning of the compound between a stationary phase coated on the inside of the column and a gaseous mobile phase (typically an inert gas like helium). The temperature of the column is carefully controlled and programmed to facilitate the separation of compounds with different boiling points and polarities.

One study on the enzymatic synthesis of MMDA from myristicin (B1677595) utilized GC-MS to monitor the formation of the product. The analysis was performed on an Agilent 6890 gas chromatograph with a mass spectrometric detector, using a PAS-5 ms (B15284909) capillary column. The temperature program involved an initial temperature of 70°C, which was ramped up to 250°C. Under these conditions, a retention time of 12.917 minutes was reported for MMDA.

Another study focusing on the synthesis of MMDA derivatives from nutmeg oil also employed GC-MS for the characterization of the products. massbank.eu The analysis was carried out on a Hewlett-Packard 5970B mass selective detector coupled with a gas chromatograph equipped with an HP-1 fused-silica column. The temperature was programmed from 70°C to 250°C. While specific retention times were not provided in the abstract, the study highlighted that the mass spectra of the amine derivatives, including MMDA, are characterized by amine-dominated fragmentation patterns. massbank.eu

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of amphetamine-type substances and can be applied to MMDA. A study on the reference standards of several hallucinogens, including MMDA, reported the use of HPLC to determine their purity. The purity of the MMDA hydrochloride standard was found to be 99.5% using this method. researchgate.net HPLC offers advantages in analyzing compounds that are thermally labile or not easily volatilized, and different detector types, such as a Diode Array Detector (DAD) or a mass spectrometer, can be coupled with the system for enhanced selectivity and sensitivity.

Below is a table summarizing the reported chromatographic methods used in the analysis of MMDA.

| Chromatographic Method | Column/Stationary Phase | Detector | Reported Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | PAS-5 ms capillary column | Mass Spectrometer | Retention time of 12.917 min for MMDA. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | HP-1 fused-silica column | Mass Spectrometer | Characterization of MMDA and its derivatives. massbank.eu |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Purity of MMDA hydrochloride standard determined to be 99.5%. researchgate.net |

Utilization of Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of MMDA, as well as for assessing its purity. These methods provide detailed information about the molecular structure and composition of the compound.

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of MMDA. The mass spectrometer ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and various fragment ions. As noted in research, the mass spectrum of MMDA is characterized by fragmentation patterns dominated by the amine group. massbank.eu This allows for its differentiation from other related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. A study that prepared reference standards for several hallucinogens, including MMDA, utilized NMR for their characterization. researchgate.net While the specific spectral data was not detailed in the available abstract, the use of NMR confirms its importance in verifying the structure of synthesized MMDA.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. An IR spectrum of MMDA would show characteristic absorption bands for the amine group, the aromatic ring, and the methylenedioxy and methoxy (B1213986) functional groups, aiding in its identification. The preparation of a reference standard for MMDA included its characterization by IR spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can also be used for the analysis of MMDA. This technique measures the absorption of ultraviolet or visible light by the compound. The aromatic ring system in MMDA gives rise to characteristic UV absorption maxima, which can be useful for quantification and purity assessment. The comprehensive analysis of the MMDA reference standard also involved UV spectroscopy. researchgate.net

The following table summarizes the spectroscopic techniques that have been applied to the analysis of Methoxymethylenedioxyamphetamine.

| Spectroscopic Method | Purpose | Reported Application |

| Mass Spectrometry (MS) | Identification and Structural Elucidation | Characterization of MMDA and its derivatives, noting amine-dominated fragmentation. massbank.eu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity Assessment | Characterization of the MMDA reference standard. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of Functional Groups | Characterization of the MMDA reference standard. researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification and Purity Assessment | Analysis of the MMDA reference standard. researchgate.net |

Regulatory and Socio Scientific Dimensions of Methoxymethylenedioxyamphetamine Research

Evolution of Legal and Research-Based Drug Classification Systems

The legal and research-based classification of chemical compounds is a complex and evolving field. These systems are designed to categorize substances based on a variety of factors, including their potential for abuse, therapeutic value, and chemical structure. Methoxymethylenedioxyamphetamine (MMDA) is classified as a Schedule I substance in the United States, a designation for drugs with a high potential for abuse and no currently accepted medical use. wikipedia.orgdrugbank.comnih.govdea.gov Internationally, MMDA is also a Schedule I drug under the Convention on Psychotropic Substances. wikipedia.orgwikiwand.com

Drug classification systems serve several key purposes. They provide a framework for law enforcement to control the distribution of potentially harmful substances. For researchers, these classifications can impact the ability to study certain compounds, often requiring special licensing and adherence to strict protocols. From a medical perspective, classification helps to ensure that drugs are used safely and effectively, minimizing risks while maximizing therapeutic benefits. verywellhealth.com

The development of these classification systems has been an ongoing process. In the United States, the Drug Enforcement Administration (DEA) maintains a scheduling system that categorizes drugs into five distinct schedules. dea.gov Schedule I drugs are considered to have the highest potential for abuse and no accepted medical applications, and include substances like heroin and LSD. dea.gov As the schedule number increases, the potential for abuse is considered to decrease. dea.gov

Other countries have similar systems. For example, in Australia, MMDA is a Schedule 9 prohibited substance, which restricts its use to medical or scientific research with specific approval. wikipedia.orgwikiwand.com In the United Kingdom, it is a Class A drug, and in Canada, it is a Schedule I substance. wikiwand.com Germany allows for authorized scientific use only. wikiwand.com

The following table provides an overview of the legal status of MMDA in various jurisdictions:

| Jurisdiction | Classification | Notes |

|---|---|---|

| United Nations | Schedule I (Convention on Psychotropic Substances) | wikipedia.orgwikiwand.com |

| United States | Schedule I | wikipedia.orgdrugbank.comnih.govdea.govwikiwand.com |

| Australia | Schedule 9 (Prohibited Substance) | wikipedia.orgwikiwand.com |

| Canada | Schedule I | wikiwand.com |

| Germany | Anlage I (Authorized scientific use only) | wikiwand.com |

| United Kingdom | Class A | wikiwand.com |

| Brazil | Class F2 (Prohibited psychotropics) | wikiwand.com |

These classifications are not static and can evolve based on new scientific evidence and societal considerations. The ongoing discussion around the therapeutic potential of some psychoactive substances, for instance, highlights the dynamic nature of these legal and research frameworks.

Ethical Considerations and Frameworks for Scientific Research on Psychoactive Compounds

Research involving psychoactive compounds like MMDA is subject to rigorous ethical considerations and frameworks. The primary goal is to ensure the safety and well-being of research participants while advancing scientific knowledge. Key ethical principles that guide this research include beneficence, non-maleficence, respect for persons, and justice. nih.gov

A major ethical challenge in psychedelic research is the difficulty in maintaining blinding in clinical trials. psychiatryonline.org The distinct and intense effects of these substances often make it apparent to both participants and researchers who has received the active drug versus a placebo, which can introduce bias. psychiatryonline.org Researchers are exploring various strategies to address this challenge.

Informed consent is a cornerstone of ethical research. nih.gov For studies involving psychoactive substances, ensuring that participants fully understand the potential risks and benefits is crucial. This includes providing clear information about the nature of the substance, the potential for profound psychological experiences, and the supportive measures in place. youtube.com

Given the potential for heightened vulnerability during a psychedelic experience, patient screening and support are paramount. psychiatryonline.org Researchers must carefully screen potential participants for pre-existing conditions that could increase the risk of adverse outcomes. psychiatryonline.org Furthermore, providing a safe and supportive setting with trained professionals is essential to manage any challenging experiences that may arise. clinician.com

The potential for abuse and diversion of psychoactive compounds is another significant ethical consideration. nih.gov Research protocols must include stringent safety measures to mitigate these risks, particularly when studying substances with a known potential for misuse. clinician.com

The fair and equitable access to the potential benefits of psychedelic research is also a critical ethical issue. nih.govpsychiatryonline.org This includes involving diverse and marginalized communities in research and, should these treatments become approved, ensuring that they are accessible to all who could benefit. psychiatryonline.org

The following table outlines key ethical considerations in psychoactive compound research:

| Ethical Consideration | Description | Source |

|---|---|---|

| Informed Consent | Ensuring participants fully understand the nature of the research, potential risks, and benefits before agreeing to participate. | nih.govyoutube.com |

| Participant Safety and Well-being | Implementing robust screening procedures and providing a safe, supportive environment with trained professionals to manage potential adverse reactions. | psychiatryonline.orgclinician.com |

| Blinding and Bias | Addressing the challenges of maintaining the blind in clinical trials to ensure the scientific validity of the results. | psychiatryonline.org |

| Potential for Abuse | Implementing strict protocols to prevent the misuse or diversion of the substances being studied. | nih.gov |

| Equity and Access | Ensuring fair inclusion of diverse populations in research and equitable access to any resulting therapeutic benefits. | nih.govpsychiatryonline.org |

The ethical landscape of psychoactive substance research is continually evolving as the field progresses. A proactive and thoughtful approach to these ethical challenges is essential for ensuring that research is conducted responsibly and that the potential benefits for society are realized. nih.gov

Q & A

Q. What analytical methods are recommended for identifying MMDA in complex biological matrices?

MMDA identification in complex matrices (e.g., blood, urine) requires advanced separation and detection techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile derivatives. Parameters include electron impact ionization (EI) and selected ion monitoring (SIM) for distinguishing MMDA from structural analogs .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides higher sensitivity for polar metabolites. Use reversed-phase columns (C18) and multiple reaction monitoring (MRM) transitions for specificity .

| Technique | Key Parameters | Applications |

|---|---|---|

| GC-MS | EI ionization, SIM mode (m/z 135, 150) | Forensic screening |

| LC-MS/MS | MRM transitions (e.g., 194→105), C18 column | Metabolite profiling |

Q. What synthetic precursors are used in MMDA synthesis, and how are they characterized?

MMDA synthesis often involves precursors like PMK ethyl glycidate (3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate), which undergoes reductive amination. Characterization methods include:

Q. What safety protocols are essential for handling MMDA in laboratory settings?

- Acute Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to oral toxicity (H302 classification) .

- Spill Management : Collect mechanically using inert absorbents; avoid aqueous rinsing to prevent environmental contamination .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do regioisomeric and isobaric compounds interfere with MMDA analysis, and what methods resolve these challenges?

Regioisomers (e.g., 3,4- vs. 2,3-methylenedioxy derivatives) and isobaric compounds (e.g., MDMA metabolites) require:

- Chiral Chromatography : Use chiral columns (e.g., β-cyclodextrin) to separate enantiomers .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobars via exact mass measurements (e.g., MMDA: C₁₁H₁₅NO₃, exact mass 209.1052) .

Contradictions in Data : Some GC-MS methods fail to resolve 4,5-methylenedioxy isomers, necessitating orthogonal LC-MS validation .

Q. What are the neurotoxicological implications of MMDA compared to MDMA?

- Mechanistic Differences : MMDA lacks the N-methyl group of MDMA, altering serotonin transporter (SERT) affinity. Animal studies show lower acute hyperthermia but comparable long-term serotonin depletion .

- Metabolic Pathways : MMDA undergoes O-demethylation to 3,4-dihydroxyamphetamine (via CYP2D6), whereas MDMA metabolism prioritizes N-demethylation .

| Parameter | MMDA | MDMA |

|---|---|---|

| Primary Metabolite | 3,4-Dihydroxyamphetamine | 3,4-Methylenedioxyamphetamine (MDA) |

| Neurotoxicity Marker | Moderate 5-HT depletion | Severe 5-HT/DA depletion |

Q. How can systematic reviews address contradictions in MMDA’s long-term behavioral effects?

- PRISMA Guidelines : Conduct literature searches across PubMed, Scopus, and forensic databases to identify preclinical/clinical studies .

- Risk of Bias Assessment : Use Cochrane tools to evaluate study design (e.g., blinding in animal trials) .

Key Contradiction : Some studies report no persistent behavioral deficits in primates, while rodent models suggest anxiety-like phenotypes post-chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.